molecular formula C13H19N3O2S B15118602 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B15118602
M. Wt: 281.38 g/mol
InChI Key: QUVLMPANVHEOFM-UHFFFAOYSA-N
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Description

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyrimidine ring, along with the spiro structure, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. These reagents undergo a series of reactions, including nucleophilic substitution and cyclization, to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The spiro structure may also contribute to the compound’s ability to bind to specific receptors or enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of a spiro structure and a pyrimidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

8-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H19N3O2S/c1-10-9-11(15-12(14-10)19-2)16-5-3-13(4-6-16)17-7-8-18-13/h9H,3-8H2,1-2H3

InChI Key

QUVLMPANVHEOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC3(CC2)OCCO3

Origin of Product

United States

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